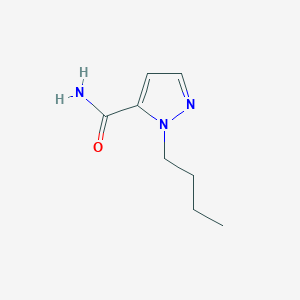

1-Butyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a butyl group and a carboxamide group. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. For instance, the reaction of butylhydrazine with ethyl acetoacetate can yield the desired pyrazole derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalytic processes and optimized reaction conditions to ensure high yields and purity. For example, the use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrazole ring and subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides under specific conditions.

Reduction: Reduction reactions can convert the carboxamide group to an amine, leading to different derivatives.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents, such as alkyl halides or acyl chlorides, are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Applications

- Anti-inflammatory and Antitumor Agents: Pyrazole biomolecules, including 1-Butyl-1H-pyrazole-5-carboxamide derivatives, have demonstrated anti-inflammatory and anticancer properties .

- Treatment of Diseases: Modified pyrazole derivatives have been explored as a basis for treating various diseases, including inflammation, pain, cancer, and tuberculosis .

- Kinase Inhibition: Certain pyrazole derivatives have exhibited potential for kinase inhibition .

- Anticancer Activity: 1-H-pyrazole derivatives have shown the ability to inhibit the growth of several cancer cell types, such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer .

- Cytotoxicity and Tubulin Assembly Inhibition: Some pyrazole derivatives have demonstrated significant cytotoxicity and inhibited tubulin assembly .

Agrochemical Applications

- Insecticides and Acaricides: Many substituted pyrazole derivatives with carboxamide moieties have the potential to be agrochemicals . They are classified as an important class of compounds in the agrochemical industry .

- Control of Pests: N-sec-butyl-3-methyl-sulfonyloxypyrazole-1-carboxamide has been found to control Diabrotica undecimpunctata howardi, Nilaparvata lugens, and N. cincticeps at a low application rate, exhibiting low acute mammalian toxicity .

- Insecticidal and Acaricidal Activity: 1-alkyl-3-sulfonyloxypyrazole-4-carboxamides have been evaluated for insecticidal and acaricidal activities against N. cincticeps and T. urticae .

Antimicrobial Applications

- Antimicrobial Activity: Novel 1,5-diaryl pyrazole derivatives have been synthesized and screened for their antimicrobial activity against E. coli, S. aureus, P. aeruginosa, and K. pneumonia .

- Antifungal Activity: Pyrazole derivatives have been evaluated for their fungicidal activities against Botrytis cinerea, Rhizoctonia solani, Valsa mali Miyabe et Yamada, Thanatephorus cucumeris, Fusarium oxysporum, and Fusarium graminearum .

- Anti-tubercular and Anti-microbial Properties: 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been tested in vitro for their anti-tubercular and anti-microbial properties .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of 1-Butyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound may interact with cellular receptors, modulating signaling pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

1-Butyl-1H-pyrazole-3-carboxamide: Similar structure but different substitution pattern, leading to distinct biological activities.

1-Butyl-1H-pyrazole-4-carboxamide: Another isomer with variations in chemical reactivity and applications.

1-Butyl-1H-pyrazole-5-carboxylic acid: Lacks the carboxamide group, resulting in different chemical properties.

Uniqueness

1-Butyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and carboxamide functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

1-Butyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H12N4O |

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | [InChI Key Here] |

| Canonical SMILES | CCCCC1=NN(C(=O)N1)C=C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The compound acts as an inhibitor for certain kinases and may modulate pathways linked to inflammation and cancer progression.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibition of cancer cell lines:

- IC50 Values :

These findings suggest that this compound may possess comparable efficacy in inhibiting tumor growth.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of inflammatory diseases.

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Study on Anticancer Activity :

- Anti-inflammatory Mechanism :

Comparative Analysis

A comparison with other pyrazole derivatives reveals that this compound may offer unique advantages due to its specific substituents:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | TBD | Anticancer/Anti-inflammatory |

| Ethyl-1-(2-hydroxy-3-aroxypropyl) | 26 | Anticancer |

| 4-amino-1-methylpyrazole | 49.85 | Antitumor |

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-butylpyrazole-3-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-2-3-6-11-7(8(9)12)4-5-10-11/h4-5H,2-3,6H2,1H3,(H2,9,12) |

InChI Key |

ZTRABMDFJRQVNS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=CC=N1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.